

In-Depth Spectroscopic Analysis of 4-Decyloxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Decyloxybenzaldehyde

Cat. No.: B1329837

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This guide provides a detailed analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **4-decyloxybenzaldehyde**, a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. The information presented is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a comprehensive understanding of the compound's spectral characteristics.

Data Presentation

The quantitative NMR data for **4-decyloxybenzaldehyde** is summarized in the tables below. The assignments are based on established chemical shift principles and data from analogous compounds.

Table 1: ^1H NMR Spectral Data of **4-Decyloxybenzaldehyde**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-7 (Aldehyde)	9.88	s	1H	-
H-2, H-6	7.84	d	2H	8.8
H-3, H-5	7.00	d	2H	8.8
H-1'	4.05	t	2H	6.6
H-2'	1.81	p	2H	6.8
H-3' to H-8'	1.47 - 1.28	m	12H	-
H-9'	0.88	t	3H	7.0

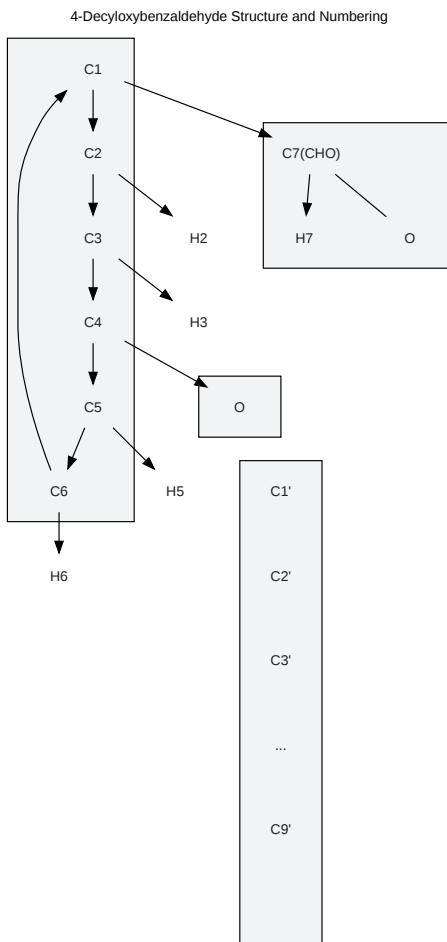
s = singlet, d = doublet, t = triplet, p = pentet, m = multiplet

Table 2: ^{13}C NMR Spectral Data of **4-Decyloxybenzaldehyde**

Carbon Assignment	Chemical Shift (δ , ppm)
C-7 (Aldehyde)	190.7
C-4	164.3
C-2, C-6	132.0
C-1	130.0
C-3, C-5	114.8
C-1'	68.5
C-2'	31.9
C-3'	29.5
C-4'	29.4
C-5'	29.3
C-6'	29.1
C-7'	26.0
C-8'	22.7
C-9'	14.1

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of **4-decyloxybenzaldehyde** with the numbering scheme used for the NMR signal assignments in the tables above.



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Figure 1. Structure of **4-Decyloxybenzaldehyde** with Atom Numbering

Experimental Protocols

The following is a representative experimental protocol for acquiring the 1H and ^{13}C NMR spectra of **4-decyloxybenzaldehyde**.

1. Sample Preparation:

- Approximately 10-20 mg of **4-decyloxybenzaldehyde** is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$).
- The solution is transferred to a 5 mm NMR tube.

- A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

2. NMR Data Acquisition:

- Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR:
 - The spectrometer is tuned to the proton frequency.
 - A standard single-pulse experiment is used.
 - Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR:
 - The spectrometer is tuned to the carbon frequency.
 - A proton-decoupled experiment is performed to simplify the spectrum to single lines for each carbon environment.
 - Key parameters include a spectral width of approximately 200-220 ppm, a larger number of scans (e.g., 512 or more) due to the lower natural abundance of ^{13}C , and a relaxation delay of 2-5 seconds.

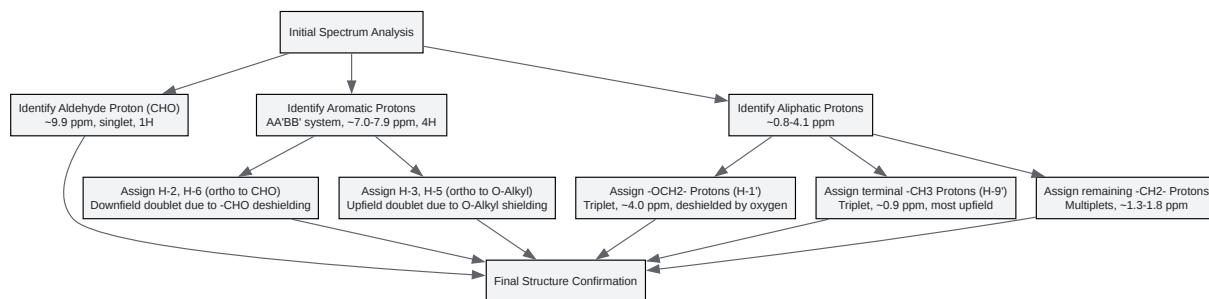
3. Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
- Phase correction and baseline correction are applied.
- The spectrum is calibrated using the TMS signal at 0.00 ppm.
- For ^1H NMR, the signals are integrated to determine the relative number of protons.

- Coupling constants (J) are measured from the splitting patterns of the signals.

Spectral Interpretation and Logical Workflow

The process of assigning the NMR signals for **4-decyloxybenzaldehyde** follows a logical progression, as illustrated in the workflow diagram below. This involves identifying key functional groups and spin systems and assigning them based on their characteristic chemical shifts, multiplicities, and integrations.



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Figure 2. Workflow for ^1H NMR Signal Assignment

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